molecular formula C8H13NO B15160237 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane CAS No. 849366-94-5

10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane

Cat. No.: B15160237
CAS No.: 849366-94-5
M. Wt: 139.19 g/mol
InChI Key: XDCBRNFNGMYEII-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves several steps. One common method includes the condensation reactions of 2-furan-2-yl-methylamine with various benzaldehydes, followed by reduction with sodium borohydride (NaBH4) to yield N/O-donor-type ligands . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane undergoes various chemical reactions, including:

Scientific Research Applications

10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug design.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves its interaction with molecular targets through its secondary amine and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways are still under investigation .

Properties

CAS No.

849366-94-5

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

10-oxa-7-azadispiro[2.0.54.13]decane

InChI

InChI=1S/C8H13NO/c1-2-7(1)8(10-7)3-5-9-6-4-8/h9H,1-6H2

InChI Key

XDCBRNFNGMYEII-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(O2)CCNCC3

Origin of Product

United States

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